molecular formula C12H23NO2S B1446235 Octanethioic acid, S-[2-(acetylamino)ethyl] ester CAS No. 934498-23-4

Octanethioic acid, S-[2-(acetylamino)ethyl] ester

Cat. No. B1446235
M. Wt: 245.38 g/mol
InChI Key: ZSBVQWHKLXJOHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves reactions of esters. Esters can undergo a variety of reactions, one of which is hydrolysis, where the alkoxy (OR′) group of an ester is replaced by another group . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .


Molecular Structure Analysis

The molecular structure of “Ethanethioic acid, S-[2-(acetylamino)ethyl] ester” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Esters, like “Octanethioic acid, S-[2-(acetylamino)ethyl] ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification .


Physical And Chemical Properties Analysis

The molecular weight of “Ethanethioic acid, S-[2-(acetylamino)ethyl] ester” is 161.222 .

Scientific Research Applications

Electrochromic Properties of Conducting Polymers

The synthesis of conducting polymers using Octanoic acid 2-thiophen-3-yl-ethyl ester, achieved through the reaction of 3-thiophene ethanol with octanoyl chloride, demonstrates the material's utility in electrochromic devices. These polymers exhibit aesthetically pleasing color changes between transmissive yellow and blue due to electronic transitions, highlighting their potential in visual display technologies (Sacan et al., 2006); (Camurlu et al., 2005).

Improved Synthesis of Cyclopropylidene Carboxylic Esters

Research on the improved synthesis of cyclopropylidene carboxylic esters, utilizing acid-catalyzed Wittig reactions, showcases the diverse synthetic applications of derivatives similar to Octanethioic acid, S-[2-(acetylamino)ethyl] ester. These esters serve as equivalents in reactions yielding spirocyclopropyl-substituted compounds, indicating their importance in organic synthesis (Spitzner & Swoboda, 1986).

Analysis of Derivatives in GC-MS

The analysis of 2-Acetyl-hexanoic acid ethyl ester and its importance as an anesthetic, spice, and medicine precursor underlines the chemical's significance in analytical chemistry. Gas chromatography-mass spectrometry (GC-MS) offers insights into the compound's composition and potential by-products, emphasizing its role in chemical analysis (Ming, 2007).

Stereoselective Reduction with Baker's Yeast

The stereoselective reduction of thiocarbonyl compounds, including derivatives of Octanethioic acid, by baker's yeast to yield optically active thiols, highlights the compound's applicability in producing enantioselective synthetics. This research explores how variables like substrate concentration and yeast condition affect product yields, demonstrating the compound's relevance in stereoselective organic synthesis (Nielsen & Madsen, 1994).

properties

IUPAC Name

S-(2-acetamidoethyl) octanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-3-4-5-6-7-8-12(15)16-10-9-13-11(2)14/h3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBVQWHKLXJOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanethioic acid, S-[2-(acetylamino)ethyl] ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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